molecular formula C10H12O4 B589332 4-(3,4-Dihydroxyphenyl)butanoic acid CAS No. 70217-89-9

4-(3,4-Dihydroxyphenyl)butanoic acid

Cat. No. B589332
CAS RN: 70217-89-9
M. Wt: 196.202
InChI Key: YTMIBYIGJIUJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dihydroxyphenyl)butanoic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is a metabolite of the neurotransmitter dopamine . It has strong anti-oxidative activity and shows potential applications in food and pharmaceutical industries .


Synthesis Analysis

A biosynthetic pathway for 3,4-DHPA was designed by connecting 4-hydroxyphenylacetic acid (4-HPA) biosynthesis with its hydroxylation . The starting strain produced only 46 mg/L of 4-HPA in 48 hours. Enhancing the shikimate pathway increased the titer by 19-fold to 923 ± 57 mg/L .


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO4 . Its molecular weight is 211.21 g/mol . The compound has a complex structure with several functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.21 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Antimicrobial Activity of Derivatives

Derivatives of 4-(3,4-Dihydroxyphenyl)butanoic acid, specifically those containing hydrazide, pyrrole, and chloroquinoxaline moieties, have been synthesized and shown to exhibit notable antimicrobial activity. The study found that certain synthesized compounds displayed significant antimicrobial properties against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activities against fungi like Candida tenuis and Aspergillus niger. This indicates the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Isolation of Phenolic Compounds with Anti-inflammatory Properties

A study focusing on the leaves of Eucommia ulmoides Oliv. identified new phenolic compounds related to this compound. These compounds demonstrated modest inhibitory effects on LPS-induced NO production in macrophage cells, which is a marker of inflammation. This research provides a basis for future studies into the anti-inflammatory effects of these compounds (Ren et al., 2021).

Applications in Chemical Synthesis and Structural Analysis

Organic Solvent-Free Synthesis Process

An efficient, organic solvent-free process was developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, an important intermediate in the synthesis of certain compounds. This process, which involves the demethylation of 4-(4-methoxyphenyl)butanoic acid, presents a more environmentally friendly and potentially cost-effective method for industrial synthesis (Delhaye et al., 2006).

Biocatalytic Transesterification Reactions

In a study focusing on the selective acylation of hydroxyl groups, benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate was treated with acid anhydrides in the presence of a biocatalyst. This process demonstrated high selectivity and efficiency, yielding monoacylated products. The use of butanoic anhydride was particularly effective, showcasing the potential for selective and environmentally friendly biocatalytic processes in chemical synthesis (Kumar et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, butanoic acid, suggests that it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing its vapor or spray, and to wear protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

The primary target of 4-(3,4-Dihydroxyphenyl)butanoic acid, also known as 3,4-DHPPA, is histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in regulating gene expression.

Mode of Action

3,4-DHPPA interacts with its target, HDAC, by inhibiting its activation . This inhibition can reduce the activation of macrophages and inflammation during hepatic ischemia/reperfusion injury (HIRI) .

Biochemical Pathways

The action of 3,4-DHPPA affects the biochemical pathway involving HDACs. By inhibiting HDACs, 3,4-DHPPA can modulate the transcription of various genes, impacting cellular functions such as cell cycle progression, differentiation, and apoptosis .

Result of Action

The inhibition of HDACs by 3,4-DHPPA can alleviate HIRI by reducing the activation of macrophages and inflammation . This suggests that 3,4-DHPPA may have potential therapeutic applications in conditions related to hepatic ischemia/reperfusion injury.

properties

IUPAC Name

4-(3,4-dihydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMIBYIGJIUJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.